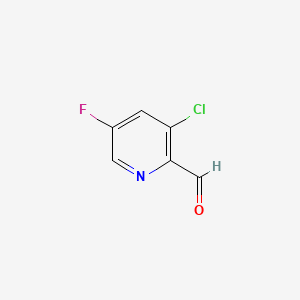

3-Chloro-5-fluoropicolinaldehyde

Description

Properties

IUPAC Name |

3-chloro-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(8)2-9-6(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBPZQQCUYFFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733357 | |

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227563-32-7 | |

| Record name | 3-Chloro-5-fluoropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Halogenated Pyridine

An In-Depth Technical Guide to 3-Chloro-5-fluoropicolinaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1227563-32-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, present a validated synthetic approach, explore its chemical reactivity, and discuss its strategic applications in modern drug discovery. This document is designed to serve as a practical resource, blending established data with field-proven insights to empower your research and development endeavors.

This compound, also known as 3-chloro-5-fluoropyridine-2-carboxaldehyde, is a highly functionalized pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules[1]. Its structure is distinguished by three key reactive sites: an aldehyde group, a chloro substituent, and a fluoro substituent, all positioned on a pyridine core. This unique arrangement offers a versatile platform for generating molecular diversity, particularly in the fields of pharmaceuticals and agrochemicals[1].

The strategic incorporation of chlorine and fluorine atoms is a well-established tactic in medicinal chemistry. Fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity, with approximately 20% of all pharmaceuticals containing this element[1]. Simultaneously, the "magic chloro effect" has been noted to improve a compound's potency and pharmacokinetic profile[2][3]. The presence of these halogens on the pyridine ring, a common scaffold in bioactive compounds, makes this compound a high-value precursor for novel chemical entities.

Caption: Chemical structure of this compound.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of this compound are summarized below, followed by a discussion of the analytical techniques essential for its identification and quality control.

Key Properties

| Property | Value | Source |

| CAS Number | 1227563-32-7 | [1][4][5] |

| IUPAC Name | 3-chloro-5-fluoropyridine-2-carbaldehyde | [1][5] |

| Molecular Formula | C₆H₃ClFNO | [1][5] |

| Molecular Weight | 159.55 g/mol | |

| Density | 1.444 g/cm³ | |

| Appearance | White to off-white powder or solid | Inferred from typical small molecules |

| Storage | 2°C - 8°C, under inert atmosphere | [1][6] |

| InChI Key | AEBPZQQCUYFFJL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=NC(=C1Cl)C=O)F | [1] |

Spectroscopic Characterization: A Self-Validating System

Verifying the identity and purity of this reagent is critical before its use in any synthetic protocol. The following techniques provide a comprehensive analytical workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton is the most characteristic signal, expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.8–10.2 ppm. The two aromatic protons on the pyridine ring will appear as doublets or doublets of doublets, with their chemical shifts and coupling constants influenced by the adjacent chloro and fluoro substituents[1].

-

¹³C NMR: The carbonyl carbon of the aldehyde will be readily identifiable by its characteristic shift around δ 190 ppm. The aromatic carbons will show distinct shifts due to the electronic effects of the halogens, with carbon-fluorine coupling (J C-F) providing unambiguous evidence of fluorination[1]. For instance, the carbon directly bonded to fluorine will exhibit a large coupling constant.

-

¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula. The analysis should target the exact mass of the molecular ion [M+H]⁺. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak), providing definitive structural confirmation[1].

-

Infrared (IR) Spectroscopy: This technique is excellent for confirming the presence of the key functional group. A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. Additional bands in the fingerprint region (600–800 cm⁻¹) can be attributed to the C-Cl and C-F stretches[1].

Synthesis and Purification: A Representative Protocol

While multiple proprietary methods exist for the synthesis of this compound, a common and logical approach involves the formylation of a pre-halogenated pyridine precursor. The following protocol is a representative, field-proven method.

Causality Behind Choices: The Vilsmeier-Haack reaction is chosen for formylation due to its reliability in introducing an aldehyde group onto electron-deficient aromatic rings like pyridine. The use of aprotic solvents like dichloromethane (DCM) is crucial to prevent side reactions and stabilize reactive intermediates. Low-temperature conditions during halogenation are maintained to enhance regioselectivity and minimize the formation of undesired byproducts.

Experimental Protocol: Two-Step Synthesis

Step 1: Halogenation of a Pyridine Derivative

-

To a stirred, cooled (0–5°C) solution of a suitable 2-methyl-5-fluoropyridine precursor in an anhydrous aprotic solvent (e.g., DCM), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Maintain the temperature at 0–5°C for 1-2 hours to control the exothermic reaction and prevent side-product formation.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice. Neutralize with a suitable base (e.g., NaHCO₃ solution) to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Formylation via Vilsmeier-Haack Reaction

-

In a separate flask under an inert atmosphere (N₂ or Ar), prepare the Vilsmeier reagent by slowly adding POCl₃ to anhydrous dimethylformamide (DMF) at 0°C.

-

To this reagent, add a solution of the chlorinated intermediate from Step 1 in an anhydrous solvent (e.g., THF).

-

Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and stir for 4-6 hours, monitoring for the consumption of the starting material.

-

Cool the reaction mixture and quench by carefully adding it to a cold aqueous solution of sodium acetate.

-

Extract the desired aldehyde with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Purification: The crude product is best purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid[1].

Caption: A representative workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatility as a synthetic intermediate. Its three functional groups can be manipulated selectively to build molecular complexity.

-

Oxidation of the Aldehyde: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-Chloro-5-fluoropicolinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)[1]. This transformation is fundamental for subsequent amide bond formation, a cornerstone of peptide and small molecule drug synthesis.

-

Reduction of the Aldehyde: Selective reduction to the primary alcohol (3-Chloro-5-fluoropicolinyl alcohol) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄)[1]. This opens pathways to ether synthesis or further functional group manipulations.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring for SₙAr. The chlorine atom can be displaced by various nucleophiles (amines, thiols, alkoxides) to introduce new functional groups, often serving as a key step in building a target molecule's final structure[1].

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Discovery

This building block is primarily employed as a precursor in the synthesis of biologically active compounds. Its utility is demonstrated in its ability to serve as a key intermediate for introducing the 3-chloro-5-fluoropyridine moiety into larger, more complex structures. This scaffold is of high interest in:

-

Oncology: Many kinase inhibitors and other anti-cancer agents utilize halogenated heterocyclic cores to achieve potent and selective binding to target proteins.

-

Antimicrobials: The pyridine ring is a common feature in antibacterial and antifungal compounds. The specific halogenation pattern of this reagent can be used to modulate activity and selectivity[1].

-

Agrochemicals: The development of novel herbicides and pesticides often relies on fluorinated and chlorinated aromatic structures to enhance efficacy and environmental stability[1][7].

The introduction of chlorine and fluorine into lead compounds is a proven strategy to enhance biological profiles[2]. This reagent provides a direct and efficient way to incorporate these "privileged" elements into a drug discovery pipeline.

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory safety. Adherence to these guidelines is non-negotiable for ensuring a safe research environment.

-

Hazard Identification: This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards[4][6].

-

Skin Protection: Wear impervious, flame-resistant laboratory coats and nitrile or neoprene gloves[4][6].

-

Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood. If exposure limits are exceeded, use a full-face respirator[4].

-

-

Handling and Storage:

-

First Aid Measures:

-

If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention[6][8].

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing[6][8].

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8].

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately[8].

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a reactive aldehyde and strategically placed halogens on a pyridine core provides medicinal chemists with a versatile platform for synthesizing novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory and advancing the frontiers of drug discovery and materials science.

References

- Chemical Register. (n.d.). This compound (CAS No. 1227563-32-7) Suppliers.

- MySkinRecipes. (n.d.). 3-Chloro-5-fluoroisonicotinic acid.

- Rangappa, S. et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 295-320.

- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

- Sahoo, B. et al. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(34), 20958-20973.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. This compound (CAS No. 1227563-32-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Chloro-5-fluoroisonicotinic acid [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-5-fluoropicolinaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluoropicolinaldehyde, a halogenated pyridine derivative, represents a class of heterocyclic aldehydes of significant interest in medicinal chemistry and materials science. Its utility as a versatile building block in the synthesis of more complex molecules necessitates a thorough understanding of its fundamental physical and chemical characteristics. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive aldehyde functionality, imparts unique electronic and steric properties that influence its behavior in chemical reactions and biological systems.

This guide provides a comprehensive overview of the known physical properties of this compound. Recognizing that this compound is a specialized research chemical, certain experimental data points, such as melting and boiling points, are not yet extensively documented in the public domain. To address this, this document goes beyond a simple data sheet by presenting the authoritative, standardized methodologies that are to be employed for the precise determination of these essential physical parameters. This approach ensures that researchers are equipped not only with the available data but also with the validated protocols necessary for its complete characterization.

Section 1: Core Physicochemical Identity

The foundational properties of this compound have been established and are summarized below. These data are critical for stoichiometric calculations, solution preparation, and structural elucidation.

Molecular Structure:

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 1227563-32-7 | [1][2] |

| Molecular Formula | C₆H₃ClFNO | [1][2] |

| Molecular Weight | 159.55 g/mol | [1][2] |

| Synonyms | 3-Chloro-5-fluoro-2-pyridinecarboxaldehyde | [1][3] |

| Density (Calculated) | 1.444 g/cm³ | [1] |

| Recommended Storage | 2°C - 8°C, under inert atmosphere | [1][2] |

Section 2: Workflow for Physical Property Determination

For a novel or sparsely characterized compound such as this compound, a systematic approach to determining its physical properties is essential. The following workflow outlines the logical progression of experiments to build a comprehensive physicochemical profile, ensuring data integrity and compliance with international standards.

Caption: Workflow for Physicochemical Characterization.

Section 3: Authoritative Protocols for Experimental Property Determination

While specific experimental values for the melting point, boiling point, and solubility of this compound are not widely published, this section provides the established, field-proven protocols for their determination. Adherence to these guidelines ensures data that is accurate, reproducible, and suitable for regulatory and publication purposes.

Determination of Melting Range

The melting range of a pure crystalline solid is a sharp, well-defined physical constant that is highly sensitive to impurities. The presence of even minor impurities typically causes a depression and broadening of the melting range. The authoritative method for this determination is outlined in the OECD Guideline 102 and USP General Chapter <741>.[1][4]

Principle: The method is based on the visual or automated detection of the phase transition from solid to liquid as a function of temperature. The sample is heated at a controlled rate, and the temperatures at which melting begins (onset) and is complete (clear point) are recorded.

Experimental Protocol (Adapted from USP <741>, Class Ia):

-

Sample Preparation: Gently pulverize a small amount of the dry compound to a fine powder.

-

Capillary Loading: Load the powdered sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[5] Tightly packing the sample is crucial for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (either a liquid bath or metal block design).[1]

-

Heating Profile:

-

Rapidly heat the apparatus to a temperature approximately 5°C below the expected melting point.

-

Once this temperature is reached, reduce the heating rate to a controlled 1 ± 0.5 °C per minute.[5] This slow ramp rate is critical to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.

-

-

Observation and Recording:

-

Onset Temperature: Record the temperature at which the column of the substance is observed to collapse against the side of the capillary tube.[5]

-

Clear Point Temperature: Record the temperature at which the substance becomes completely liquid. This is often taken as the definitive melting point for a pure substance.[5]

-

-

Validation: The accuracy of the apparatus should be periodically verified using certified USP Melting Point Reference Standards.[1]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For compounds that are liquid at or near room temperature, or solids with low melting points, this is a key characteristic. The OECD Guideline 103 provides several methods for this determination.[6][7][8]

Principle: The dynamic method involves measuring the vapor pressure of the substance at various temperatures. The boiling point is determined by interpolating the temperature at which the vapor pressure equals 101.325 kPa.[7][8] A simpler, common method is the Siwoloboff method, suitable for small sample quantities.

Experimental Protocol (Adapted from OECD 103, Siwoloboff Method):

-

Apparatus: A sample tube containing 0.2-0.5 mL of the substance is attached to a thermometer. A smaller, inverted capillary tube (sealed at the top) is placed inside the sample tube.

-

Heating: The assembly is heated in a liquid bath, similar to a melting point apparatus.

-

Observation:

-

As the temperature rises, dissolved air will first be expelled from the inverted capillary.

-

As the boiling point is approached, a continuous stream of bubbles will be emitted from the inverted capillary.

-

-

Measurement:

-

Heating is discontinued, and the bath is allowed to cool slowly with stirring.

-

The boiling point is the temperature at which the bubble stream stops, and the liquid just begins to recede into the inverted capillary. This point represents the equilibrium between the vapor pressure of the substance and the external pressure.

-

-

Pressure Correction: Since the boiling point is pressure-dependent, the measured value should be corrected to standard atmospheric pressure (101.325 kPa) if the determination was performed at a different pressure.

Determination of Water Solubility

Water solubility is a critical parameter in drug development and environmental science, influencing bioavailability, formulation, and environmental fate. The OECD Guideline 105 details the standard methods for this measurement.[3][9]

Principle: The "flask method" is based on equilibrating the test substance in water at a constant temperature and then measuring the concentration of the substance in the aqueous phase. This method is suitable for substances with solubilities above 10⁻² g/L.[10]

Experimental Protocol (Adapted from OECD 105, Flask Method):

-

Equilibration: An excess amount of this compound is added to a flask containing high-purity water. The choice of an excess amount ensures that a saturated solution is achieved.

-

Temperature Control: The flask is agitated in a constant temperature bath, preferably at 20 ± 0.5 °C, for a sufficient duration to reach equilibrium.[9] A preliminary test is often run to determine the time required to reach saturation (e.g., sampling and analyzing the aqueous phase at 24, 48, and 72 hours until the concentration plateaus).

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow undissolved material to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of the compound in the clear aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, which is well-suited for aromatic aldehydes.

-

Replicates: The determination should be performed in at least triplicate to ensure the reliability of the result.

Determination of Water Content (Hygroscopicity)

The presence of water can significantly affect the stability, reactivity, and physical properties of a chemical. Karl Fischer titration is the gold standard for the specific and accurate determination of water content.[11][12]

Principle: The method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer. The endpoint can be detected volumetrically or coulometrically.[12]

Experimental Protocol (Volumetric Titration):

-

Apparatus Setup: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., anhydrous methanol), which is then pre-titrated with the Karl Fischer reagent to a stable, anhydrous endpoint. This step removes any residual moisture from the solvent and the vessel.

-

Sample Introduction: A precisely weighed amount of the this compound sample is quickly transferred into the titration vessel.[13]

-

Titration: The sample is titrated with the standardized Karl Fischer reagent. The reagent is added until all the water from the sample has been consumed, and a slight excess of iodine is detected by the platinum indicator electrode.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer (water equivalence factor) of the reagent.[11]

Section 4: Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the low symmetry of the molecule. Two aromatic protons will be present in the downfield region (typically 7.5-9.0 ppm for pyridines).[14] The aldehyde proton will appear as a highly deshielded singlet or a narrow doublet (due to long-range coupling) significantly downfield, likely >9.5 ppm.[15][16] The coupling patterns between the aromatic protons will be influenced by both ³J (ortho) and ⁴J (meta) coupling constants, further complicated by coupling to the ¹⁹F nucleus.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The aldehyde carbonyl carbon will be the most downfield signal, typically in the 185-200 ppm range. The five pyridine ring carbons will appear in the aromatic region (approx. 120-160 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen, chlorine, and fluorine atoms. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF).

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom on the pyridine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group is expected around 1700-1715 cm⁻¹.[16][17] Conjugation with the pyridine ring lowers this frequency compared to a saturated aldehyde.

-

Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2850 cm⁻¹ and 2750 cm⁻¹.[17][18] The band near 2750 cm⁻¹ is particularly diagnostic for the aldehyde functional group.

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl and C-F Stretches: Absorptions for the carbon-halogen bonds will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of 159.55.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic pattern: a peak at m/z corresponding to the molecule with ³⁵Cl (M⁺) and another peak two mass units higher (M+2) with approximately one-third the intensity.[19][20] This M/M+2 ratio is a definitive indicator of the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO), a chlorine radical (·Cl), or hydrogen cyanide (HCN) from the pyridine ring.

Conclusion

This compound is a valuable synthetic intermediate whose full potential is unlocked through a detailed understanding of its physical properties. This guide has consolidated the available data and, more importantly, provided a framework of authoritative, standardized protocols for the determination of its key physicochemical parameters. By employing these robust methodologies, researchers can ensure the generation of high-quality, reliable data, facilitating reproducible science and accelerating the progress of research and development programs that utilize this versatile compound.

References

- Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).

- EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- OECD. (1981). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.

- EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.

- Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.

- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- 001CHEMICAL. (n.d.). CAS No. 1227563-32-7, this compound.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.

- USP-NF. (n.d.). <741> Melting Range or Temperature.

- OECD. (2023). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

- PubMed. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.

- Mettler Toledo. (n.d.). Karl Fischer Titration Guide to Water Determination.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- LCS Laboratory. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation.

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

- Northeastern University. (n.d.). Test No. 103: Boiling Point.

- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.

- Scribd. (n.d.). USP 741 Melting Point or Range.

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

- AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

- ResearchGate. (2014). USP melting point reference standards: Evaluation of parameters that affect the melting point.

- European Commission. (n.d.). A.1. MELTING/FREEZING TEMPERATURE.

- University of Calgary. (n.d.). IR: aldehydes.

- ResearchGate. (2011). Mass spectrometry of halogen-containing organic compounds.

- U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/ Melting Range. Library Search.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

Sources

- 1. uspbpep.com [uspbpep.com]

- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. thinksrs.com [thinksrs.com]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 12. mt.com [mt.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-fluoropicolinaldehyde

This guide provides an in-depth analysis of the spectroscopic properties of 3-chloro-5-fluoropicolinaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's spectral signature is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes established spectroscopic principles with practical, field-proven insights to offer a comprehensive resource for the characterization of this and similar halogenated pyridine scaffolds.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₆H₃ClFNO, Molecular Weight: 159.55 g/mol ) presents a unique spectroscopic challenge due to the interplay of the electron-withdrawing aldehyde group and the halogen substituents on the pyridine ring. The chlorine and fluorine atoms, along with the nitrogen heteroatom, induce significant changes in the electronic environment of the aromatic protons and carbons, leading to a complex but interpretable spectral output.

This guide will systematically deconstruct the expected data from core spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic landscape.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the downfield region for the aldehyde proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CHO | 9.8 – 10.2 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring, resulting in a characteristic downfield singlet. |

| H-4 | 7.8 – 8.2 | d | ³J(H-F) = 8-10 | This proton is deshielded by the adjacent nitrogen and influenced by the para-fluorine. It will appear as a doublet due to coupling with the fluorine atom. |

| H-6 | 8.4 – 8.8 | d | ⁴J(H-F) = 2-4 | This proton is significantly deshielded by the adjacent nitrogen and the ortho-aldehyde group. It will appear as a doublet due to a smaller four-bond coupling to the fluorine atom. |

Causality in Experimental Choices: The choice of a high-field spectrometer (e.g., 500 MHz) is crucial for resolving the fine splitting patterns and potential long-range couplings. CDCl₃ is a standard solvent for many organic molecules, but for fluorinated compounds, solubility and potential interactions should be considered.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton. Due to the influence of the electronegative substituents, the chemical shifts will be spread over a wide range.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (J, Hz) | Rationale |

| C=O | ~190 | d | ⁴J(C-F) ≈ 2-5 | The carbonyl carbon is highly deshielded and will appear far downfield. A small four-bond coupling to fluorine is expected. |

| C-2 | ~150 | d | ³J(C-F) ≈ 5-10 | This carbon, bonded to the aldehyde, will be deshielded. It will exhibit a three-bond coupling to the fluorine. |

| C-3 | ~135 | d | ²J(C-F) ≈ 20-30 | The carbon bearing the chlorine atom will show a significant two-bond coupling to the fluorine. |

| C-4 | ~125 | d | ³J(C-F) ≈ 5-10 | This carbon will show a three-bond coupling to the fluorine. |

| C-5 | ~160 | d | ¹J(C-F) ≈ 240-260 | The carbon directly attached to the fluorine will exhibit a large one-bond coupling constant and be significantly deshielded.[1] |

| C-6 | ~155 | d | ²J(C-F) ≈ 20-30 | This carbon, adjacent to the nitrogen, will be deshielded and show a two-bond coupling to the fluorine. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, with appropriate phasing and baseline correction. Calibrate the spectrum to the CDCl₃ triplet at 77.16 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[2]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F-5 | -110 to -130 | m | ³J(F-H4) = 8-10, ⁴J(F-H6) = 2-4 | The fluorine on the pyridine ring will appear in a characteristic region for aryl fluorides.[3] It will be split into a multiplet due to coupling with H-4 and H-6. |

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Same spectrometer, tuned to the ¹⁹F frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range appropriate for aromatic fluorides (e.g., -100 to -150 ppm).

-

Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

-

Number of Scans: 64-128.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction.

Caption: Predicted J-coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3100 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for protons on an aromatic ring. |

| ~2850 & ~2750 | Medium | C-H stretch (aldehyde) | The Fermi doublet is a hallmark of the aldehyde C-H stretch. |

| ~1700-1720 | Strong | C=O stretch (aldehyde) | The carbonyl group exhibits a strong, sharp absorption in this region. Conjugation with the aromatic ring slightly lowers the frequency. |

| ~1550-1600 | Medium-Strong | C=C & C=N stretch (aromatic ring) | Skeletal vibrations of the pyridine ring. |

| ~1200-1300 | Strong | C-F stretch | The carbon-fluorine bond has a strong absorption in the fingerprint region. |

| ~700-800 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond absorption is also found in the fingerprint region. |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment | Rationale |

| 159/161 | High | [M]⁺ | The molecular ion peak. The characteristic 3:1 isotopic pattern for chlorine will be observed (¹²C₅³⁵Cl¹⁹F¹⁴N¹⁶O and ¹²C₅³⁷Cl¹⁹F¹⁴N¹⁶O). |

| 158/160 | Medium | [M-H]⁺ | Loss of the aldehyde proton. |

| 130/132 | Medium | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation pathway for aldehydes. |

| 95 | Medium | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CHO]⁺ fragment. |

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method:

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest, paying close attention to the molecular ion and the isotopic pattern of chlorine-containing fragments.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. By understanding the predicted spectral data and employing robust experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles outlined in this guide are broadly applicable to the analysis of other substituted heterocyclic compounds, providing a foundational framework for structural elucidation in modern chemical research.

References

- "NMR spectral characteristics of fluorocontaining pyridines" - Fluorine notes, April 2017.

- Biosynth. "this compound | 1227563-32-7".

- OpenOChem Learn. "Interpreting NMR".

- ACS Publications. "NMR Guidelines for ACS Journals".

- University of Oxford. "NMR Techniques in Organic Chemistry: a quick guide".

- Michigan State University Department of Chemistry. "NMR Spectroscopy".

- University of Connecticut. "Fluorine NMR".

- Chemistry LibreTexts.

- NIST Chemistry WebBook. "2-Pyridinecarboxaldehyde".

- Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy".

Sources

A-Z. NMR Analysis of 3-Chloro-5-fluoropicolinaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-5-fluoropicolinaldehyde (C₆H₃ClFNO), a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document outlines the theoretical underpinnings for spectral prediction, offers detailed, field-tested protocols for data acquisition, and presents a logical workflow for structural elucidation. It is intended for researchers, chemists, and drug development professionals who require unambiguous structural confirmation and purity assessment of this and structurally related compounds. The guide synthesizes fundamental NMR principles with practical, actionable methodologies, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction

This compound is a disubstituted pyridine carboxaldehyde whose utility in organic synthesis is predicated on the precise reactivity conferred by its substituent pattern. The presence of a chloro group, a fluoro group, and an aldehyde function on the pyridine ring creates a unique electronic and steric environment. For chemists utilizing this molecule as a scaffold or intermediate, definitive structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of small organic molecules. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and conformation. This guide will specifically address the nuances of analyzing this compound, with a particular focus on interpreting the complex spin-spin coupling patterns introduced by the fluorine atom, which couples to both proton and carbon nuclei over multiple bonds.

Section 1: Theoretical NMR Spectroscopy Analysis

A priori analysis of the expected NMR spectrum is a critical first step in structural elucidation. By applying established principles of chemical shifts and coupling constants, a predicted spectrum can be constructed, which then serves as a benchmark for interpreting experimental data.

Molecular Structure and IUPAC Numbering

The foundational step is to define the molecular framework and the numbering convention for all proton and carbon atoms, which follows IUPAC nomenclature.

Diagram 1: Molecular Structure and Numbering

¹H NMR Spectral Predictions

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one for the aldehyde proton.

-

Aldehyde Proton (H7): The proton of the aldehyde group is strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the C=O bond. It is expected to appear as a singlet far downfield, typically in the range of δ 9.9 – 10.2 ppm . A small four-bond coupling to H6 (⁴J_HH) might be observable, which would manifest as slight broadening or a very small doublet.

-

Aromatic Proton H6: This proton is ortho to the nitrogen atom, which is electron-withdrawing, placing it downfield. It is also subject to coupling from the meta proton H4 (⁴J_HH) and the meta fluorine atom (⁴J_HF). The expected multiplicity is a doublet of doublets (dd) . The H-H coupling (⁴J_HH) is typically small, around 1-3 Hz.[1] The through-space H-F coupling (⁴J_HF) is also expected to be in the range of ~1-5 Hz.[1][2] Its chemical shift is predicted to be around δ 8.6 – 8.8 ppm .

-

Aromatic Proton H4: This proton is positioned between two electron-withdrawing halogens, which would deshield it. However, it is para to the nitrogen, which has a less pronounced effect than the ortho position. It will be coupled to the adjacent fluorine atom (³J_HF) and the meta proton H6 (⁴J_HH). The three-bond H-F coupling (³J_HF) is typically larger, in the range of 2-15 Hz.[1] This signal is therefore predicted to be a doublet of doublets (dd) around δ 7.8 – 8.1 ppm .

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom.

-

Aldehyde Carbon (C7): The carbonyl carbon is highly deshielded and will appear significantly downfield, typically δ 188 – 192 ppm . It may exhibit a small three-bond coupling to the fluorine (³J_CF).

-

C5 (Fluorine-bearing): This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond C-F coupling constant (¹J_CF), typically in the range of 160-250 Hz.[1][2] This large coupling is an unmistakable diagnostic feature. The chemical shift will be in the aromatic region, influenced by the direct attachment of the electronegative fluorine, predicted around δ 160 – 165 ppm (as a large doublet) .

-

C3 (Chlorine-bearing): The carbon attached to chlorine will also be in the aromatic region, with its chemical shift influenced by the halogen, predicted around δ 135 – 140 ppm . It will show a three-bond coupling to fluorine (³J_CF) of around 5 Hz.[1][2]

-

C2, C4, C6: These remaining carbons will appear in the aromatic region.

-

C2: Attached to the aldehyde, it will be deshielded and show a two-bond coupling to fluorine (²J_CF) of 20-50 Hz.[1][2] Predicted shift: δ 150 – 155 ppm (as a doublet) .

-

C4: This carbon will exhibit a two-bond coupling to fluorine (²J_CF) of 20-50 Hz.[1][2] Predicted shift: δ 120 – 125 ppm (as a doublet) .

-

C6: This carbon will be coupled to fluorine across three bonds (³J_CF), typically around 5 Hz.[1] Predicted shift: δ 145 – 150 ppm (as a doublet) .

-

The Role of Advanced 2D NMR

For unambiguous assignment, especially in cases of signal overlap or complex coupling, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Would confirm the H4-H6 coupling relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): Would definitively link H4 and H6 to their directly attached carbons, C4 and C6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for assigning quaternary carbons and confirming the overall framework. For example, correlations from the aldehyde proton (H7) to C2 and C3 would be expected, confirming the position of the aldehyde group. Correlations from H4 to C2, C3, C5, and C6 would further solidify the assignments. The presence of ¹⁹F-¹³C couplings can also be observed in HMBC-like experiments.[3]

Section 2: Experimental Protocol for NMR Data Acquisition

This section provides a standardized, field-proven protocol for preparing and acquiring high-quality NMR data for this compound.

Materials and Reagents

-

This compound (5-15 mg)

-

Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (often included in solvent)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette with a cotton or glass wool plug

-

Vial for sample dissolution

Diagram 2: Experimental Workflow

Sample Preparation Workflow

Adherence to a strict sample preparation protocol is essential to avoid contamination and ensure high spectral quality.[4]

-

Weighing: Accurately weigh approximately 5-15 mg of this compound into a clean, dry vial.[5][6] For ¹³C NMR, a higher concentration is preferable.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[5] Modern NMR spectrometers rely on the deuterium signal to "lock" the magnetic field, ensuring stability.[4]

-

Mixing: Gently swirl the vial to ensure the sample is fully dissolved.

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Spectrometer Configuration and 1D Acquisition

The following are typical starting parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Number of Scans (ns): 8-16 (adjust for desired signal-to-noise).

-

Receiver Gain (rg): Set automatically.

-

Acquisition Time (aq): ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width (sw): 0-12 ppm.

¹³C{¹H} NMR Acquisition (Proton Decoupled):

-

Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

-

Number of Scans (ns): 128-1024 (or more, as ¹³C is much less sensitive than ¹H).

-

Receiver Gain (rg): Set automatically.

-

Acquisition Time (aq): ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-200 ppm.

Section 3: Data Analysis and Interpretation

A systematic approach to data analysis involves comparing the acquired experimental data with the theoretical predictions.

Tabulated Summary of Expected Spectral Data

The predicted data provides a clear set of benchmarks for structural confirmation.

Table 1: Predicted ¹H NMR Data for this compound

| Proton ID | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H7 (CHO) | 9.9 – 10.2 | s (or br s) | - |

| H6 | 8.6 – 8.8 | dd | ⁴J_HH ≈ 1-3; ⁴J_HF ≈ 1-5 |

| H4 | 7.8 – 8.1 | dd | ⁴J_HH ≈ 1-3; ³J_HF ≈ 2-15 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon ID | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constants (J, Hz) |

|---|---|---|---|

| C7 (CHO) | 188 – 192 | s or d | ³J_CF (small) |

| C5 | 160 – 165 | d | ¹J_CF ≈ 160-250 |

| C2 | 150 – 155 | d | ²J_CF ≈ 20-50 |

| C6 | 145 – 150 | d | ³J_CF ≈ 5 |

| C3 | 135 – 140 | d | ³J_CF ≈ 5 |

| C4 | 120 – 125 | d | ²J_CF ≈ 20-50 |

Interpreting the Spectra

-

Reference the Spectrum: Calibrate the ¹H spectrum to the TMS signal at 0 ppm.

-

Identify the Aldehyde Proton: Locate the singlet in the δ 9.9-10.2 ppm region.

-

Analyze the Aromatic Region: Identify the two distinct doublet of doublets. The downfield signal (δ ~8.7 ppm) corresponds to H6, and the upfield signal (δ ~8.0 ppm) to H4.

-

Extract Coupling Constants: Measure the J-values from the multiplets. The larger splitting in the H4 signal should correspond to the ³J_HF coupling.

-

Analyze the ¹³C Spectrum: Identify the six distinct carbon signals. The most prominent feature will be the large doublet for C5. Use the predicted chemical shifts and the magnitudes of the C-F coupling constants to assign the remaining carbons.

-

Verify with 2D NMR: If acquired, use HSQC to confirm H-C attachments and HMBC to confirm the connectivity of the entire molecular skeleton.

Conclusion

The NMR analysis of this compound is a clear-cut process when approached systematically. The molecule presents a distinct set of spectroscopic signatures, most notably the characteristic coupling patterns arising from the fluorine substituent. The aldehyde proton provides an easily identifiable downfield signal, while the two aromatic protons give rise to a predictable set of doublet of doublets. In the ¹³C spectrum, the large one-bond C-F coupling of C5 is an unambiguous marker for its assignment. By combining theoretical prediction with robust experimental protocol and careful data interpretation, NMR spectroscopy provides a definitive and trustworthy method for the structural confirmation and purity assessment of this important synthetic building block.

References

- University of Maryland, Baltimore. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Duke University NMR Center. (n.d.). Coupling constants.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.

- University of Ottawa. (n.d.). NMR Sample Preparation.

- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)picolinaldehyde.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

- Emsley, J. W., & Feeney, J. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data.

- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- RSC Publishing. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds.

Sources

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 4. organomation.com [organomation.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-5-fluoropicolinaldehyde

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-5-fluoropicolinaldehyde. In the absence of a publicly available experimental spectrum, this document serves as a robust predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, analyzing the substituent effects of the chloro, fluoro, and aldehyde groups on the pyridine ring, and referencing empirical data from structurally analogous compounds, we present a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. This guide also outlines a standardized experimental protocol for the acquisition of a high-resolution ¹H NMR spectrum for this and similar compounds, ensuring scientific integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the field of organic chemistry for the unambiguous determination of molecular structure. For professionals in drug discovery and development, confirming the precise structure of novel chemical entities is a critical step. The ¹H NMR spectrum, in particular, provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of protons within a molecule. This compound, a substituted pyridine, presents an interesting case for NMR analysis due to the interplay of electron-withdrawing and spin-active substituents on the aromatic ring.

Foundational Principles: Predicting the ¹H NMR Spectrum of Substituted Pyridines

The ¹H NMR spectrum of unsubstituted pyridine in CDCl₃ displays signals for its protons at approximately δ 8.52 (H-2, H-6), δ 7.54 (H-4), and δ 7.16 (H-3, H-5) ppm.[1][2] The introduction of substituents dramatically alters the chemical shifts of the remaining ring protons. This is due to the substituents' electronic effects (both inductive and resonance) and, in some cases, through-space anisotropic effects.

-

Aldehyde Group (-CHO) at C-2: The aldehyde group is strongly deactivating and electron-withdrawing. This effect deshields the adjacent protons. The aldehyde proton itself is highly deshielded and typically appears in the δ 9.5-10.5 ppm region.[3]

-

Chloro Group (-Cl) at C-3: The chlorine atom is an electron-withdrawing group primarily through induction, which deshields adjacent protons. Its effect on more distant protons is less pronounced.

-

Fluoro Group (-F) at C-5: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, leading to a downfield shift for nearby protons.[4] Crucially, the ¹⁹F nucleus has a spin of I = 1/2 and will couple with neighboring protons, leading to characteristic splitting patterns. These ¹H-¹⁹F coupling constants can be observed over several bonds (long-range coupling).[4][5]

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of substituent effects and data from related compounds such as 3-chloropyridine[6][7] and fluorinated pyridines,[4][8][9] the predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is as follows:

Structure and Proton Numbering:

There are three distinct proton signals expected: the aldehyde proton (H-7) and two aromatic protons (H-4 and H-6).

-

Aldehyde Proton (H-7): This proton is expected to be the most downfield signal, appearing as a singlet. While long-range coupling to the ring protons is possible, it is often not resolved.

-

Predicted Chemical Shift (δ): 9.9 - 10.2 ppm

-

Multiplicity: Singlet (s)

-

-

Aromatic Proton at C-4 (H-4): This proton is situated between two electron-withdrawing groups (chloro and fluoro). It will be significantly deshielded. It will be split by the adjacent fluorine atom and the more distant H-6 proton.

-

Predicted Chemical Shift (δ): 8.2 - 8.4 ppm

-

Multiplicity: Doublet of doublets (dd)

-

Coupling Constants:

-

³JH4-F5 (ortho coupling): ~7-9 Hz

-

⁴JH4-H6 (meta coupling): ~2-3 Hz

-

-

-

Aromatic Proton at C-6 (H-6): This proton is ortho to the nitrogen atom and will also be deshielded. It will exhibit coupling to the adjacent fluorine atom and the H-4 proton.

-

Predicted Chemical Shift (δ): 8.6 - 8.8 ppm

-

Multiplicity: Doublet of doublets (dd)

-

Coupling Constants:

-

⁴JH6-F5 (meta coupling): ~2-4 Hz

-

⁴JH4-H6 (meta coupling): ~2-3 Hz

-

-

Data Summary Table

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-7 (CHO) | 9.9 - 10.2 | s | - |

| H-4 | 8.2 - 8.4 | dd | ³JH4-F5 ≈ 7-9, ⁴JH4-H6 ≈ 2-3 |

| H-6 | 8.6 - 8.8 | dd | ⁴JH6-F5 ≈ 2-4, ⁴JH4-H6 ≈ 2-3 |

Spin-Spin Coupling Network

The following diagram illustrates the expected coupling interactions between the protons and the fluorine atom in this compound.

Caption: Predicted spin-spin coupling in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality and reproducible data.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate the spectrum.

-

Solvent Selection: Use a high-purity deuterated solvent, typically deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the sample gently if necessary.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve good signal dispersion.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate all signals and accurately pick the peak frequencies to determine chemical shifts and coupling constants.

-

Workflow Diagram

Caption: Standard workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, grounded in fundamental NMR principles and comparative data. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable reference for researchers working with this compound. The provided experimental protocol outlines a robust methodology for obtaining a high-quality experimental spectrum to confirm this predictive analysis. The careful interplay of the substituents on the pyridine ring makes this molecule an excellent example for understanding structure-spectrum correlations in NMR spectroscopy.

References

- Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health.

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.

- Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society.

- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). (n.d.). CHEMISTRY 1000.

- 3-Chloropyridine - Wikipedia. (n.d.). Wikipedia.

Sources

- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 2. hmdb.ca [hmdb.ca]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]

- 7. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]

- 9. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the 19F NMR Characterization of 3-Chloro-5-fluoropicolinaldehyde

This guide provides a comprehensive technical overview for the characterization of 3-Chloro-5-fluoropicolinaldehyde using Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical methodologies, and in-depth data interpretation, underpinning the critical role of ¹⁹F NMR in modern chemical analysis.

The Strategic Importance of Fluorine in Drug Discovery and the Role of ¹⁹F NMR

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, a substantial percentage of pharmaceuticals contain at least one fluorine atom.[3]

This prevalence of organofluorine compounds necessitates robust analytical techniques for their unambiguous characterization. ¹⁹F NMR spectroscopy has emerged as a powerful and indispensable tool in this regard.[4][5] The ¹⁹F nucleus possesses highly favorable NMR properties: a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% of that of ¹H.[2][6] A key advantage of ¹⁹F NMR is its expansive chemical shift range, which can span over 800 ppm, providing exceptional signal dispersion and minimizing peak overlap, even in complex molecules.[6]

Physicochemical Profile of this compound

This compound is a substituted pyridine derivative with the following key structural features:

-

Molecular Formula: C₆H₃ClFNO

-

Molecular Weight: 159.55 g/mol

-

Structure:

-

A pyridine ring, which is an aromatic heterocycle.

-

A chlorine atom at the 3-position.

-

A fluorine atom at the 5-position.

-

An aldehyde group (-CHO) at the 2-position.

-

The presence of both a fluorine and a chlorine atom, in addition to the aldehyde group, on the pyridine ring creates a distinct electronic environment that will be reflected in its ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Spectral Characteristics of this compound

Chemical Shift (δ)

The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment.[2] For fluoroaromatic compounds, the chemical shift typically falls within the range of +80 to +170 ppm relative to CFCl₃.[7] The precise chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom, the aldehyde group, and the nitrogen atom within the pyridine ring is expected to deshield the fluorine nucleus, resulting in a downfield chemical shift.

Multiplicity and Coupling Constants (J)

The signal for the fluorine atom in the ¹⁹F NMR spectrum will be split into a multiplet due to spin-spin coupling with neighboring magnetic nuclei, primarily the protons on the pyridine ring. The expected couplings are:

-

³J(F-H): A three-bond coupling to the proton at the 4-position (H4).

-

⁴J(F-H): A four-bond coupling to the proton at the 6-position (H6).

-

⁴J(F-H): A four-bond coupling to the aldehyde proton.

The magnitude of these coupling constants provides valuable structural information.[8] For fluoropyridines, typical through-bond F-H coupling constants are in the range of 1-10 Hz. The expected multiplicity for the ¹⁹F signal is a doublet of doublets of doublets (ddd), assuming all three protons couple to the fluorine.

The following table summarizes the predicted ¹⁹F NMR data for this compound:

| Parameter | Predicted Value/Range | Rationale |

| Chemical Shift (δ) | Downfield of -100 ppm (relative to CFCl₃) | Influence of electron-withdrawing groups (Cl, CHO, and ring N) on the aromatic ring.[2] |

| Multiplicity | Doublet of Doublets of Doublets (ddd) | Coupling to H4, H6, and the aldehyde proton. |

| ³J(F-H4) | 5 - 10 Hz | Typical three-bond coupling in fluoroaromatic systems. |

| ⁴J(F-H6) | 1 - 5 Hz | Typical four-bond coupling in fluoroaromatic systems. |

| ⁴J(F-CHO) | 1 - 3 Hz | Long-range coupling through the aromatic system to the aldehyde proton. |

Experimental Protocol for ¹⁹F NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

Sample Preparation

The quality of the NMR sample is paramount for obtaining high-resolution spectra.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) are suitable choices. The deuterated solvent provides a lock signal for the NMR spectrometer to maintain a stable magnetic field.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[9]

-

Internal Standard (Optional but Recommended): While external referencing can be used, adding a small amount of an internal standard with a known ¹⁹F chemical shift, such as trifluorotoluene (-63.72 ppm), can improve the accuracy of the chemical shift measurement.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a modern NMR spectrometer (e.g., 400 MHz). Optimization may be required based on the specific instrument and sample.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the ¹⁹F probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgf on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured.

-

Transmitter Offset (O1p): Center the spectral width around the expected chemical shift region for fluoroaromatic compounds (e.g., -120 ppm).

-

Acquisition Time (AQ): A value of 1-2 seconds is generally adequate.

-

Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.

-

Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or externally to a known reference compound (e.g., CFCl₃ at 0 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate their areas. For a pure sample, the integration should be consistent with the number of fluorine atoms.

Data Interpretation and Structural Confirmation

The processed ¹⁹F NMR spectrum should be analyzed to confirm the structure of this compound.

-

Chemical Shift: The observed chemical shift should be in the expected region for a fluoroaromatic compound with electron-withdrawing substituents.

-

Multiplicity: The splitting pattern of the ¹⁹F signal should correspond to the predicted doublet of doublets of doublets.

-

Coupling Constants: The measured J-values should be consistent with the expected through-bond couplings to the protons on the pyridine ring and the aldehyde proton.

To further confirm the assignments, additional NMR experiments can be performed:

-

¹H NMR: The proton spectrum will show signals for the aromatic and aldehyde protons, and their multiplicities will be affected by coupling to the fluorine atom.

-

¹H{¹⁹F} Decoupled NMR: Decoupling the ¹⁹F nucleus while acquiring the ¹H spectrum will cause the proton multiplets to collapse into simpler patterns, confirming the F-H couplings.

-

2D NMR (e.g., ¹H-¹⁹F HETCOR): This experiment will show correlations between the fluorine nucleus and the protons it is coupled to, providing unambiguous assignment of the coupling partners.

Experimental and Logical Workflow Diagram

The following diagram illustrates the logical workflow for the ¹⁹F NMR characterization of this compound.

Caption: Workflow for 19F NMR analysis.

Conclusion

¹⁹F NMR spectroscopy is a powerful and sensitive technique for the characterization of fluorinated molecules like this compound. By carefully preparing the sample, setting appropriate acquisition parameters, and systematically interpreting the resulting spectrum, researchers can obtain unambiguous structural information. The predicted chemical shift, multiplicity, and coupling constants provide a solid framework for the analysis of this compound and serve as a valuable reference for similar substituted fluoropyridines in drug discovery and development.

References